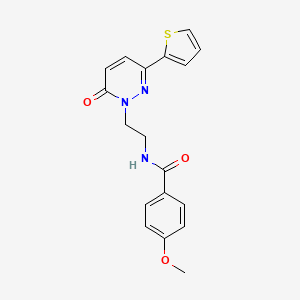

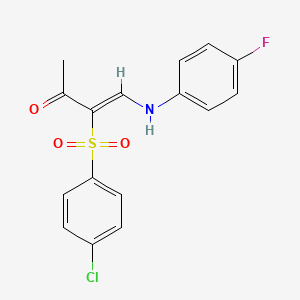

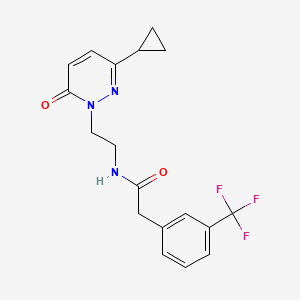

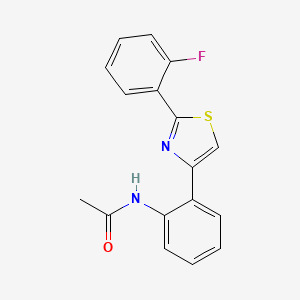

(Z)-3-(4-chlorophenyl)sulfonyl-4-(4-fluoroanilino)but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-chlorophenyl)sulfonyl-4-(4-fluoroanilino)but-3-en-2-one, also known as 4-Chloro-N-(4-fluorobenzyl)-2-methylsulfonylbenzamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the sulfonamide family and has a molecular formula of C12H11ClFNO3S. This compound is known for its ability to interact with proteins and enzymes, making it a useful tool in various areas of scientific research.

Scientific Research Applications

Synthesis and Properties of Sulfonated Polymers

Sulfonated polymers, incorporating sulfonyl and fluoroanilino groups, have been investigated for their application in fuel cells. A study by Bae, Miyatake, and Watanabe (2009) synthesized a series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These copolymers showed promising properties for fuel-cell applications, demonstrating higher or comparable proton conductivity to that of a perfluorinated ionomer (Nafion) membrane under certain conditions (Bae, Miyatake, & Watanabe, 2009).

Advanced Oxidation Processes

The use of chlorophenyl groups in advanced oxidation processes to degrade pollutants has been reported. Zhao et al. (2010) described an efficient process based on zero-valent iron and peroxydisulfate to generate sulfate radicals for the degradation of 4-chlorophenol, demonstrating significant removal efficiency at ambient temperature (Zhao, Zhang, Quan, & Chen, 2010).

Fluorination Reagents and Methods

Fluorinated compounds have seen extensive study due to their unique properties and applications in various fields, including drug discovery. Umemoto et al. (2010) described the synthesis, properties, and reactivity of substituted phenylsulfur trifluorides as versatile, safe, and easy-to-handle fluorinating agents. Their study highlighted the thermal stability and resistance to aqueous hydrolysis of these compounds, underscoring their potential for broad use in academic and industrial settings (Umemoto, Singh, Xu, & Saito, 2010).

Molecular Structure and Interaction Studies

The molecular structure and interactions of compounds containing chlorophenyl and sulfonyl groups have been the subject of research. For instance, Najiya et al. (2014) synthesized and characterized (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, analyzing its structure using IR and X-ray diffraction methods. Their study provided insights into the vibrational wavenumbers, geometrical parameters, and hyperpolarizability of the compound, contributing to the understanding of its electronic properties (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)sulfonyl-4-(4-fluoroanilino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S/c1-11(20)16(10-19-14-6-4-13(18)5-7-14)23(21,22)15-8-2-12(17)3-9-15/h2-10,19H,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNGWTIKKGKACQ-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-chlorophenyl)sulfonyl-4-(4-fluoroanilino)but-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)

![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)